![molecular formula C22H15BrFN7O B2882507 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007062-78-3](/img/structure/B2882507.png)
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15BrFN7O and its molecular weight is 492.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities, particularly in cancer treatment and enzyme inhibition.
The molecular formula of this compound is C22H15BrFN7O, with a molecular weight of approximately 492.3 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and proteases. These interactions can inhibit cellular signaling pathways associated with cancer proliferation and survival. The compound's structure allows it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound in various contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown an IC50 value ranging from 11.70 µM to 19.92 µM when tested against renal carcinoma cell lines (RFX 393) . The mechanism involves cell cycle arrest at the G0-G1 phase and induction of apoptosis.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In comparative studies, it demonstrated binding affinities similar to known CDK inhibitors, indicating its potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activity Summary
Biological Activity | Tested Cell Lines | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | RFX 393 | 11.70 - 19.92 | Cell cycle arrest and apoptosis |
CDK Inhibition | Various | Not specified | Competitive inhibition |
Enzyme Interaction | Multiple | Not specified | Modulation of kinase activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Study on Renal Carcinoma : A study evaluated the effects of this compound on renal carcinoma cells, demonstrating significant growth inhibition and apoptosis induction compared to control groups .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA binding sites, suggesting its role as a dual inhibitor .
科学的研究の応用
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound with the molecular formula C22H15BrFN7O and CAS number 1007062-78-3 . The compound contains a 1H-pyrazolo[3,4-d]pyrimidine core, which is a scaffold of interest in medicinal chemistry. Research indicates that this compound, and others with similar structures, have potential applications in various areas, particularly in the development of anti-cancer and antiviral therapies.
Anti-Cancer Activity
Certain compounds sharing structural similarities with this compound have demonstrated anti-tumor activity. For example, one such compound, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), has shown potent Src inhibitory activity and significant anti-tumor activity against triple-negative breast cancer (TNBC) in vitro and in vivo. Additionally, 3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b) has been investigated for cytotoxic activity against the human breast adenocarcinoma (MCF-7) cell line.
Table 1: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Anti-Cancer Activity
Compound | Target | Cancer Type | Activity |
---|---|---|---|
N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) | Src Kinase | Triple-Negative Breast Cancer | In vitro/vivo |
3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b) | Unknown | Human Breast Adenocarcinoma (MCF-7) | Cytotoxic |
Antiviral Activity
Neplanocin A derivatives that share the 1H-pyrazolo[3,4-d]pyrimidine core with this compound have demonstrated antiviral activity. One such derivative is a potent and selective inhibitor of hepatitis B virus (HBV) replication, reducing intracellular HBV RNA levels and inhibiting HBV RNA derived from cccDNA.
Table 2: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Antiviral Activity
Compound | Target | Virus | Activity |
---|---|---|---|
Neplanocin A derivative | Hepatitis B Virus (HBV) | Hepatitis B Virus (HBV) | Potent and selective HBV replication inhibitor |
Human Biomonitoring
特性
IUPAC Name |
4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEURLAPZOUWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。